molecular formula C9H15NO3 B1386313 (2-Ethylpiperidin-1-yl)(oxo)acetic acid CAS No. 1156076-62-8

(2-Ethylpiperidin-1-yl)(oxo)acetic acid

Cat. No.: B1386313
CAS No.: 1156076-62-8
M. Wt: 185.22 g/mol
InChI Key: WOLBDXZFJZWYIC-UHFFFAOYSA-N
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Description

(2-Ethylpiperidin-1-yl)(oxo)acetic acid is an organic compound with the molecular formula C9H15NO3 It features a piperidine ring substituted with an ethyl group and an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylpiperidin-1-yl)(oxo)acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

    Ethyl Substitution: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Introduction of the Oxoacetic Acid Moiety: This step involves the reaction of the ethylpiperidine derivative with oxoacetic acid or its derivatives under controlled conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: These processes ensure consistent quality and yield.

    Catalysts and Solvents: The use of specific catalysts and solvents can optimize reaction conditions and improve efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxoacetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Chemistry:

    Synthesis of Complex Molecules: this compound is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, facilitating the formation of desired products.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Biological Studies: It serves as a model compound in studies of enzyme interactions and metabolic pathways.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (2-Ethylpiperidin-1-yl)(oxo)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxoacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and 1-ethylpiperidine share structural similarities.

    Oxoacetic Acid Derivatives: Compounds such as oxaloacetic acid and pyruvic acid have similar functional groups.

Uniqueness:

    Structural Features: The combination of a piperidine ring with an ethyl group and an oxoacetic acid moiety makes (2-Ethylpiperidin-1-yl)(oxo)acetic acid unique.

    Reactivity: Its specific reactivity profile, including the ability to undergo various chemical transformations, distinguishes it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(2-ethylpiperidin-1-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-7-5-3-4-6-10(7)8(11)9(12)13/h7H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLBDXZFJZWYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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